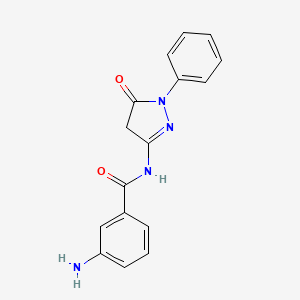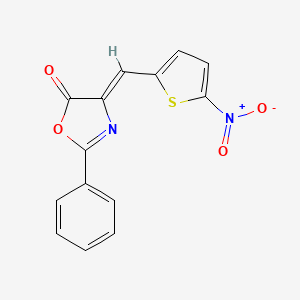
4,7-Dimethoxy-5-(5-methyl-1,2-oxazol-3(2H)-ylidene)-1-benzofuran-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-5-(5-methylisoxazol-3-yl)benzofuran-6-ol is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran core with methoxy and hydroxyl groups, as well as a methylisoxazole moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-5-(5-methylisoxazol-3-yl)benzofuran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Methylisoxazole Moiety: The methylisoxazole moiety can be introduced through a condensation reaction between a suitable isoxazole derivative and the benzofuran core, often using a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-5-(5-methylisoxazol-3-yl)benzofuran-6-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the isoxazole ring or the benzofuran core.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 4,7-dimethoxy-5-(5-methylisoxazol-3-yl)benzofuran-6-one.
Reduction: Reduction can lead to the formation of 4,7-dimethoxy-5-(5-methylisoxazol-3-yl)benzofuran-6-amine.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
4,7-Dimethoxy-5-(5-methylisoxazol-3-yl)benzofuran-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-5-(5-methylisoxazol-3-yl)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups, along with the isoxazole moiety, contribute to its binding affinity and specificity for certain enzymes and receptors. This interaction can lead to the modulation of various biological processes, such as inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran compound with anti-inflammatory and anticancer properties.
Uniqueness
4,7-Dimethoxy-5-(5-methylisoxazol-3-yl)benzofuran-6-ol is unique due to the presence of both methoxy and hydroxyl groups on the benzofuran core, as well as the methylisoxazole moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61348-50-3 |
|---|---|
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
4,7-dimethoxy-5-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C14H13NO5/c1-7-6-9(15-20-7)10-11(16)14(18-3)13-8(4-5-19-13)12(10)17-2/h4-6,16H,1-3H3 |
InChI Key |
HJKXWKMJXPSTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=C(C3=C(C(=C2O)OC)OC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


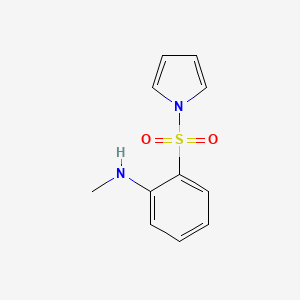
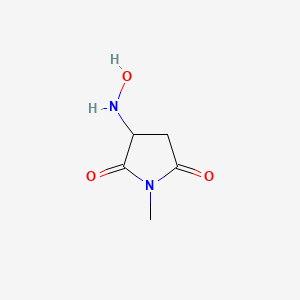
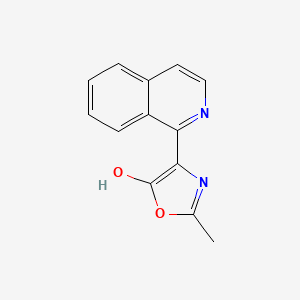
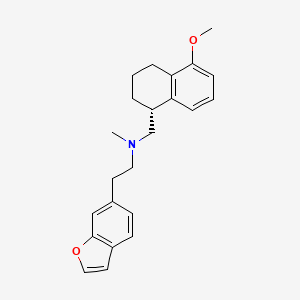

![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)

![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)

![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
